3,4-Dichloroisocoumarin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,4-dichloroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-5-3-1-2-4-6(5)9(12)13-8(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGXUUGGLDCZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199056 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51050-59-0 | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051050590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-dichloroisocoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloroisocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROISOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD08W1HH6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,4-Dichloroisocoumarin: A Technical Guide for Researchers
Introduction
3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1] Its high reactivity and broad-spectrum inhibitory activity have established it as a valuable research tool in biochemistry, cell biology, and drug discovery. This technical guide provides an in-depth overview of 3,4-DCI, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and its application in studying cellular signaling pathways, particularly apoptosis.
Chemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₉H₄Cl₂O₂ | [2] |
| Molecular Weight | 215.03 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: ~20 mg/mLDMF: ~25 mg/mLEthanol: ~10 mg/mLDMF:PBS (pH 7.2) (1:8): ~0.1 mg/mL | [2] |
Note: For aqueous buffers, it is recommended to first dissolve 3,4-DCI in an organic solvent like DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action
3,4-DCI acts as a suicide inhibitor of serine proteases. The catalytic serine residue in the active site of the protease attacks the carbonyl group of the isocoumarin ring. This leads to the opening of the lactone ring and the formation of a reactive acyl-enzyme intermediate.[3] This covalent modification of the active site serine residue results in the irreversible inactivation of the enzyme.[1]
Quantitative Inhibition Data
3,4-DCI has been shown to inhibit a wide range of serine proteases.[2] The following table summarizes the available quantitative data on its inhibitory potency.
| Target Protease | Inhibition Constant (kobs/[I]) (M⁻¹s⁻¹) | Reference |
| Human Leukocyte Elastase (HL Elastase) | 8920 | [1] |
| Factor D | 40 - 190 | [4] |
| C1r | 40 - 190 | [4] |
| C1s | 40 - 190 | [4] |
Applications in Research
Serine Protease Inhibition Studies
3,4-DCI is widely used as a broad-spectrum inhibitor to probe the function of serine proteases in various biological processes. Its irreversible nature makes it particularly useful for labeling active serine proteases in complex biological samples.
Induction of Apoptosis
A significant application of 3,4-DCI is in the study of apoptosis. In cell lines with high endogenous serine protease activity, 3,4-DCI treatment has been shown to induce DNA fragmentation, a hallmark of apoptosis.[3] The proposed mechanism involves the accumulation of toxic acyl-enzyme intermediates, which in turn triggers downstream apoptotic signaling cascades.[3]
Experimental Protocols
Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol provides a general framework for assessing the inhibitory activity of 3,4-DCI against a specific serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease
-
This compound (stock solution in DMSO or DMF)
-
Chromogenic substrate specific for the protease of interest
-
Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified serine protease to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of 3,4-DCI in the assay buffer from the stock solution.
-
Incubation: In a 96-well microplate, add the diluted enzyme and an equal volume of the 3,4-DCI dilution (or buffer for the control). Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader. Take readings at regular intervals to monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
DNA Fragmentation (Laddering) Assay
This protocol is used to visualize the characteristic ladder pattern of DNA fragmentation in cells undergoing apoptosis after treatment with 3,4-DCI.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM EDTA, 1% NP-40)
-
RNase A
-
Proteinase K
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
DNA loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentration of 3,4-DCI for the appropriate time (e.g., 4-6 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the fragmented DNA to a new tube.
-
RNase Treatment: Add RNase A to the supernatant and incubate at 37°C for 1 hour.
-
Proteinase K Treatment: Add Proteinase K and incubate at 50°C for 2 hours.
-
DNA Precipitation: Add an equal volume of isopropanol to precipitate the DNA. Centrifuge to pellet the DNA.
-
DNA Washing: Wash the DNA pellet with 70% ethanol and air dry.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Mix the DNA sample with loading dye and load onto an agarose gel containing a DNA stain. Run the gel until the dye front has migrated an appropriate distance.
-
Visualization: Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments will be visible in apoptotic cells.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with 3,4-DCI.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)
-
Cell lysis buffer
-
Assay buffer
-
96-well microplate (black plate for fluorometric assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with 3,4-DCI as described in the DNA fragmentation assay.
-
Cell Lysate Preparation: Harvest and lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to each well. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the lysate. Compare the activity in treated cells to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound as a research tool.
Caption: Mechanism of irreversible inhibition of serine proteases by this compound.
Caption: Proposed signaling cascade for 3,4-DCI-induced apoptosis.
Caption: Experimental workflow for a serine protease inhibition assay.
Caption: Experimental workflow for studying 3,4-DCI-induced apoptosis.
References
- 1. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
3,4-Dichloroisocoumarin: A Technical Guide for Researchers
An in-depth examination of the chemical properties, biological activity, and experimental applications of the serine protease inhibitor 3,4-Dichloroisocoumarin (CAS Number: 51050-59-0).
Introduction
This compound (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1][2] First described by Harper, Hemmi, and Powers in 1985, it has become a widely utilized tool in biochemical and pharmacological research to study the roles of serine proteases in various physiological and pathological processes.[3][4] Its broad-spectrum inhibitory activity against a wide range of serine proteases, including elastase, chymotrypsin, and thrombin, makes it a valuable reagent for researchers in drug development and molecular biology.[4][5] This guide provides a comprehensive overview of 3,4-DCI, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 3,4-dichloro-1H-2-benzopyran-1-one, is an organochlorine compound belonging to the isocoumarin class.[6] The core structure consists of a benzene ring fused to a pyran-1-one ring, with two chlorine atoms substituted at positions 3 and 4.
Chemical Identifiers:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 215.03 g/mol [6] |
| Appearance | Crystalline solid[3][5] |
| Purity | ≥98%[3][5] |
| Solubility | DMSO: ~20 mg/mL[3][5] DMF: ~25 mg/mL[3][5] Ethanol: ~10 mg/mL[3][5] Ethyl Acetate: 49.00-51.00 mg/mL Aqueous Buffers: Sparingly soluble. A 1:8 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL.[3] |
| UV/Vis Absorption Maxima | λmax: 233, 248, 273, 283, 326 nm[3][5] |
| Inhibition Constant (Ki) | Ki for SrLip: 26.6 μM[7] |
| Storage Temperature | -20°C[3] or 2-8°C |
| Stability | ≥ 4 years when stored at -20°C[3][5] |
Mechanism of Action
This compound functions as a suicide inhibitor. The mechanism involves the nucleophilic attack by the active site serine residue of the protease on the carbonyl carbon of the isocoumarin lactone ring. This leads to the opening of the ring and the formation of a reactive acyl-enzyme intermediate. The resulting acyl chloride moiety then rapidly acylates a nearby nucleophilic residue within the enzyme's active site, leading to a stable, covalent adduct and irreversible inhibition.[4][8] This mechanism-based inactivation is highly efficient and accounts for the broad specificity of 3,4-DCI against serine proteases.[4] It has been shown to not inhibit thiol proteases or metalloproteases.
Experimental Protocols
General Synthesis of 4-Chloroisocoumarin Derivatives
The synthesis of this compound is a specialized process. A general and adaptable method for the synthesis of related 3-alkoxy-4-chloroisocoumarins has been reported and can serve as a foundational protocol.[9][10] This procedure involves the cyclization and chlorination of homophthalic acid monoesters.
Materials:
-
Homophthalic acid monoester
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous toluene
-
Water
-
Ice bath
Procedure:
-
Dissolve the homophthalate monoester in anhydrous toluene (e.g., at a concentration of 1 g per 120 mL).
-
Backfill the reaction flask with an inert gas, such as argon, three times.
-
Add phosphorus pentachloride (3.0 equivalents) to the solution in a single portion with stirring.
-
Evacuate the flask for one minute, then backfill with argon and stir at 40°C for four hours.[10]
-
Cool the reaction mixture in an ice bath.
-
Carefully add water (e.g., 50 mL) to the cold reaction mixture and stir for five minutes.
-
The product can then be extracted, purified, and characterized using standard organic chemistry techniques.
Preparation of Stock Solutions
For in vitro and cell-based assays, 3,4-DCI is typically dissolved in an organic solvent to create a concentrated stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO, DMF, or ethanol
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of 3,4-DCI in a suitable vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO for a 20 mg/mL stock).
-
Purge the vial with an inert gas to prevent degradation.[3]
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[3]
In Vitro Serine Protease Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of 3,4-DCI on a specific serine protease.
Materials:
-
Purified serine protease
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (e.g., PBS, pH 7.2)
-
3,4-DCI stock solution
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 3,4-DCI stock solution in the assay buffer to achieve the desired final concentrations (typically in the range of 5-100 μM).
-
In a microplate, add the diluted 3,4-DCI solutions to the wells.
-
Add the purified serine protease to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibition.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of 3,4-DCI and determine the IC₅₀ value.
Induction of Apoptosis in Cell Culture
3,4-DCI has been shown to induce DNA fragmentation and apoptosis in cell lines with high levels of protease activity.[7][11]
Materials:
-
Cell line of interest (e.g., LAK, NK-92)[11]
-
Complete cell culture medium
-
3,4-DCI stock solution
-
Apoptosis detection kit (e.g., TUNEL assay or DNA laddering kit)
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with varying concentrations of 3,4-DCI (e.g., up to 1 mM) for 4-6 hours.[7][11]
-
Harvest the cells and process them according to the manufacturer's protocol for the chosen apoptosis detection method.
-
Analyze the results to determine the extent of DNA fragmentation or other apoptotic markers.
Applications in Research and Drug Development
This compound is a versatile tool with several key applications:
-
Protease Function Characterization: It is used to functionally characterize the catalytic activities of various proteases, such as the rat liver multicatalytic proteinase complex and extracellular lipase.[5]
-
Apoptosis Research: 3,4-DCI can be used to study the role of serine proteases in apoptosis, as it has been shown to induce DNA fragmentation in certain cell types.[7][11]
-
Cardiovascular Research: It has been investigated in models of myocardial ischemia-reperfusion, where it was found to reduce DNA fragmentation in the infarcted area.[7]
-
General Serine Protease Inhibition: Due to its broad-spectrum activity, it is often used as a general control inhibitor in experiments to confirm the involvement of serine proteases in a biological process.[4]
Conclusion
This compound remains an important and powerful tool for researchers and drug development professionals. Its well-characterized mechanism of action as an irreversible serine protease inhibitor, coupled with its broad applicability, ensures its continued use in dissecting complex biological pathways. This guide provides the core technical information necessary for its effective and appropriate use in a laboratory setting. Researchers should always consult the relevant safety data sheets and handle this compound with appropriate care.
References
- 1. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C9H4Cl2O2 | CID 1609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Serine Protease Inhibition by 3,4-Dichloroisocoumarin
This guide provides a comprehensive overview of the molecular mechanism by which 3,4-Dichloroisocoumarin (3,4-DCI) inhibits serine proteases, targeting researchers, scientists, and professionals in drug development.
Introduction to Serine Proteases and this compound
Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and the immune response. They are characterized by a highly conserved catalytic triad of serine, histidine, and aspartate residues in their active site, which work in concert to hydrolyze peptide bonds.
This compound (3,4-DCI) is a potent, mechanism-based inhibitor that targets a wide array of serine proteases and other serine hydrolases. Unlike simple competitive inhibitors, 3,4-DCI forms a stable, covalent bond with the enzyme, leading to irreversible inactivation. This property makes it a valuable tool for studying the function of serine proteases and as a lead compound in drug discovery.
The Molecular Mechanism of Inhibition
The inhibition of serine proteases by 3,4-DCI is a multi-step process that leverages the enzyme's own catalytic machinery.
Acylation of the Active Site Serine
The process begins with the binding of 3,4-DCI to the active site of the serine protease. The catalytic serine (Ser-195 in chymotrypsin) performs a nucleophilic attack on the carbonyl carbon of the isocoumarin's lactone ring. This reaction is facilitated by the other members of the catalytic triad, histidine and aspartate, which act as a proton shuttle. This initial attack leads to the opening of the isocoumarin ring and the formation of a covalent acyl-enzyme intermediate. During this process, the isocoumarin ring structure is lost.
Formation of a Stable Adduct
The opening of the isocoumarin ring releases a reactive acyl chloride moiety within the active site. This highly reactive group can then be attacked by another nucleophilic residue in the active site, often the catalytic histidine, to form a second covalent bond. This results in a stable, di-acylated enzyme-inhibitor complex, effectively cross-linking the active site and leading to irreversible inhibition. Alternatively, the acyl chloride can be hydrolyzed by water.
Structural studies of 3,4-DCI-inhibited factor D have shown that the side chain of the ring-opened inhibitor can undergo further chemical modification in solution, resulting in the formation of an α-hydroxy acid moiety through the nucleophilic substitution of the chlorine atoms. The carbonyl oxygen of the inhibitor moiety is oriented away from the oxyanion hole, which contributes to the stability of the adduct.
Quantitative Analysis of Inhibition
The potency of 3,4-DCI varies among different serine proteases. The efficiency of inhibition is typically quantified by the second-order rate constant (kobs/[I]).
| Enzyme | kobs/[I] (M-1s-1) | Reference(s) |
| Human Leukocyte Elastase | 8920 | |
| Factor D | 40 - 190 | |
| C1r | 40 - 190 | |
| C1s | 40 - 190 |
The stability of the inhibited enzyme complex is also a key parameter. For some enzymes, the inhibition is effectively permanent, with very slow rates of deacylation.
| Enzyme | Deacylation Rate (kdeacyl) (s-1) | Stability Note | Reference(s) |
| Human Leukocyte Elastase | 2 x 10-5 | Quite stable to reactivation | |
| Enzymes inhibited by other isocoumarins | - | Regained full activity upon standing |
Experimental Protocols
A variety of experimental techniques are employed to characterize the inhibition of serine proteases by 3,4-DCI.
Enzyme Inhibition Kinetics Assay
Objective: To determine the second-order rate constant of inactivation.
Materials:
-
Purified serine protease
-
This compound stock solution (in an organic solvent like DMSO)
-
Chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., HEPES or phosphate buffer)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the 3,4-DCI stock solution in the assay buffer.
-
Add a fixed concentration of the serine protease to the wells of a microplate.
-
Initiate the inhibition reaction by adding the different concentrations of 3,4-DCI to the enzyme.
-
At various time points, take aliquots of the enzyme-inhibitor mixture and add them to a separate plate containing the substrate to measure the residual enzyme activity.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time.
-
Plot the natural logarithm of the percentage of remaining activity against time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant (kobs).
-
Re-plot kobs against the inhibitor concentration ([I]). The slope of this second plot is the second-order rate constant of inactivation (kobs/[I]).
Mass Spectrometry for Adduct Characterization
Objective: To identify the site(s) of covalent modification on the protease.
Materials:
-
Serine protease inhibited with 3,4-DCI
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate the target serine protease with an excess of 3,4-DCI to ensure complete inhibition.
-
Remove excess, unreacted inhibitor by dialysis or size-exclusion chromatography.
-
Denature, reduce, and alkylate the inhibited enzyme to unfold the protein and cap free cysteine residues.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the known sequence of the protease, including a variable modification corresponding to the mass of the reacted 3,4-DCI adduct.
-
The identification of a peptide with this specific mass shift confirms the covalent modification and the fragmentation pattern can pinpoint the exact modified amino acid residue.
X-ray Crystallography for Structural Analysis
Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.
Materials:
-
Highly purified, 3,4-DCI-inhibited serine protease
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Prepare a concentrated and homogenous solution of the 3,4-DCI-inhibited protease.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield high-quality crystals.
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the enzyme-inhibitor complex to fit the electron density map.
-
The final structure will reveal the precise covalent linkages and the conformation of the inhibitor within the active site.
Logical Framework of Mechanism-Based Inhibition
The action of 3,4-DCI is a classic example of mechanism-based or "suicide" inhibition. The inhibitor is initially unreactive but is catalytically converted by the target enzyme into a reactive form that then inactivates the enzyme.
Conclusion
This compound serves as a powerful tool for probing the function of serine proteases due to its mechanism-based mode of action. It hijacks the catalytic cycle of the enzyme to form a stable, covalent adduct, leading to irreversible inhibition. A thorough understanding of this mechanism, supported by kinetic, biochemical, and structural data, is essential for its effective use in research and for the design of novel therapeutic agents targeting serine proteases.
The Acylation of Active Site Serine by 3,4-Dichloroisocoumarin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in a myriad of physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their catalytic activity is defined by a highly conserved active site featuring a catalytic triad, in which a serine residue acts as the primary nucleophile. The dysregulation of serine protease activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention.
3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based inhibitor that has become a fundamental tool for studying serine proteases.[1][2] Unlike simple competitive inhibitors, 3,4-DCI acts as a "suicide substrate," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies the active site serine. This irreversible acylation effectively inactivates the enzyme. This guide provides an in-depth technical overview of the acylation mechanism, kinetic parameters, and the experimental protocols used to characterize this crucial interaction in biochemical and drug development research.
Core Mechanism of Acylation
The inhibitory action of this compound is a multi-step process initiated by the enzyme's native catalytic cycle. The inhibitor, resembling a substrate, binds to the active site. The catalytic serine's hydroxyl group then launches a nucleophilic attack on the carbonyl carbon of the isocoumarin's lactone ring.[3] This attack is facilitated by the other members of the catalytic triad (typically histidine and aspartate).
The result is the opening of the lactone ring, which generates a highly reactive acyl-chloride intermediate.[1][2] This intermediate is then susceptible to a second nucleophilic attack, leading to the formation of a stable, covalent acyl-enzyme adduct. This process effectively and irreversibly blocks the active site, preventing substrate binding and catalysis. Ultraviolet spectral measurements have confirmed that the isocoumarin ring structure is lost during the inactivation process.[1][2]
Kinetics of Inhibition
3,4-DCI is a broad-spectrum inhibitor, inactivating a wide range of serine proteases, including human leukocyte (HL) elastase, cathepsin G, chymotrypsin, thrombin, and Factor D of the complement pathway.[1][2][4][5] However, it does not inhibit enzymes from other classes like papain (a cysteine protease) or β-lactamase.[1][2] The efficiency of inactivation varies between enzymes and is typically quantified by the second-order rate constant (kobsd/[I] or kinact/KI). The stability of the resulting acyl-enzyme complex is measured by the deacylation rate (kdeacyl).
Table 1: Kinetic Parameters of Serine Protease Inhibition by this compound
| Enzyme | Source | Inactivation Rate Constant (kobsd/[I]) (M-1s-1) | Deacylation Rate (kdeacyl) (s-1) | Reference |
| Human Leukocyte (HL) Elastase | Human | 8920 | 2 x 10-5 | [1][2] |
| Chymotrypsin Aγ | Bovine | Not specified, but total inactivation at 1.2 equivalents | Not specified | [1][2] |
| Cathepsin G | Human | Reported as inhibited | Not specified | [1][2] |
| Factor D | Human | Reported as inhibited | Stable adduct observed | [5] |
| Rat Mast Cell Protease I & II | Rat | Reported as inhibited | Not specified | [1][2] |
| Various Blood Coagulation Proteases | Human, Bovine | Reported as inhibited | Not specified | [1][2] |
Experimental Protocols
Characterizing the acylation of a serine protease by 3,4-DCI involves a combination of enzyme kinetics, mass spectrometry, and structural biology techniques.
Protocol 1: Enzyme Inactivation Kinetics
This protocol aims to determine the rate of enzyme inactivation by 3,4-DCI.
-
Reagent Preparation:
-
Prepare a stock solution of the target serine protease in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a stock solution of 3,4-DCI in an organic solvent like DMSO or DMF.[6] The final concentration of the organic solvent in the reaction should be kept low (<1-2%) to avoid enzyme denaturation.
-
Prepare a stock solution of a chromogenic or fluorogenic substrate for the target enzyme.
-
-
Inactivation Reaction:
-
In a temperature-controlled cuvette (e.g., 25°C or 37°C), add the enzyme solution.
-
Initiate the inactivation by adding a specific concentration of 3,4-DCI. Start a timer immediately.
-
At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
-
Residual Activity Measurement:
-
Immediately dilute the aliquot into a solution containing the chromogenic/fluorogenic substrate. This dilution effectively stops the inactivation reaction.
-
Measure the initial rate of substrate hydrolysis using a spectrophotometer or fluorometer. The rate is proportional to the amount of active enzyme remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time.
-
For a pseudo-first-order reaction, this plot will be linear. The negative slope of this line gives the observed rate constant (kobsd).
-
To determine the second-order rate constant, repeat the experiment with several different concentrations of 3,4-DCI and plot kobsd versus the inhibitor concentration ([I]). The slope of this second plot gives the value of kobsd/[I].
-
Protocol 2: Identification of Acylation Site by Mass Spectrometry
This workflow confirms that the inhibition is due to covalent modification and identifies the specific serine residue that has been acylated.
-
Inhibition and Sample Preparation:
-
Incubate the target serine protease with an excess of 3,4-DCI to ensure complete inactivation.
-
Remove excess, unreacted 3,4-DCI by dialysis or using a desalting column.
-
Denature the inhibited protein using urea or guanidinium chloride, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
-
Proteolytic Digestion:
-
Digest the protein into smaller peptides using a sequence-specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).
-
Elute the peptides directly into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will perform a full MS scan to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
It will then select peptide ions (including the modified ones) for fragmentation (MS/MS), breaking them at the peptide bonds.
-
-
Data Analysis:
-
Search the MS/MS fragmentation data against the known sequence of the target protease.
-
Use software to search for peptides that have a mass shift corresponding to the addition of the ring-opened 3,4-DCI moiety on a serine residue. The expected mass modification must be calculated based on the final stable adduct.
-
The fragmentation pattern of the modified peptide will confirm the sequence and pinpoint the exact serine residue that was acylated.
-
Structural Insights from X-ray Crystallography
Crystallographic studies of serine proteases inhibited by 3,4-DCI or similar isocoumarins have provided atomic-level details of the interaction. For instance, the crystal structure of Factor D inhibited by 3,4-DCI reveals the formation of a covalent adduct with the active site Ser195.[5] Interestingly, in this structure, the carbonyl oxygen of the DCI moiety is oriented away from the "oxyanion hole," a conserved feature that typically stabilizes the tetrahedral intermediate during catalysis. This orientation contributes significantly to the stability of the acyl-enzyme complex, preventing hydrolysis and promoting irreversible inhibition.[5] Similarly, studies on the rhomboid protease GlpG complexed with isocoumarins show how the inhibitor induces conformational changes in the active site, providing insights into the enzyme's plasticity.[7]
Applications and Considerations in Drug Development
As a broad-spectrum inhibitor, 3,4-DCI is an invaluable research tool for functionally characterizing serine proteases in complex biological systems.[6] For example, its ability to induce apoptosis in cells with high protease activity highlights the role of these enzymes in cell death pathways.[8]
However, its lack of specificity is a significant drawback for therapeutic applications. The development of more selective protease inhibitors often starts with scaffolds like isocoumarins. By modifying the isocoumarin ring (e.g., at the 3- and 7-positions), researchers can tune the molecule's affinity and reactivity towards a specific protease target over others.[3][9] For instance, adding basic side chains that mimic arginine can produce potent and selective inhibitors for trypsin-like enzymes involved in the coagulation cascade.[3] This strategy demonstrates how a general inhibitor like 3,4-DCI can serve as a foundational structure for developing targeted drugs for diseases like emphysema, cancer, or viral infections, where specific proteases are key drivers of pathology.[3][10]
Conclusion
The acylation of active site serine residues by this compound is a classic example of mechanism-based enzyme inhibition. Its potent, broad-spectrum activity has made it an indispensable tool for probing the function of serine proteases. A thorough understanding of its mechanism, kinetics, and the analytical methods used to study its effects is crucial for researchers in biochemistry and pharmacology. Furthermore, the principles learned from 3,4-DCI continue to inform the rational design of next-generation selective inhibitors with significant therapeutic potential.
References
- 1. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 3. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CHEBI:109540) [ebi.ac.uk]
- 5. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Catalytic mechanism of rhomboid protease GlpG probed by this compound and diisopropyl fluorophosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
3,4-Dichloroisocoumarin stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of 3,4-Dichloroisocoumarin (3,4-DCI), a potent and irreversible inhibitor of serine proteases. The information is intended to guide researchers in utilizing this compound for studies in apoptosis, cancer, and cardiovascular disease.
Introduction
This compound is a mechanism-based inhibitor that targets a wide range of serine proteases, including granzymes, cathepsin G, and neutrophil elastase.[1][2] It functions by acylating the active site of the enzyme, leading to its irreversible inactivation.[3] This inhibitory action can induce DNA fragmentation and apoptosis in cells with high protease activity, making it a valuable tool for studying these cellular processes.[3]
Physicochemical Properties and Solubility
3,4-DCI is typically supplied as a crystalline solid.[4][5] Proper handling and dissolution are crucial for experimental success.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[4][5] |
| Dimethyl sulfoxide (DMSO) | 20[4][5] |
| Ethanol | 10[4][5] |
| Ethyl Acetate | 49.00-51.00[1] |
| 1:8 solution of DMF:PBS (pH 7.2) | 0.1[4] |
Note: For aqueous solutions, it is recommended to first dissolve 3,4-DCI in DMF and then dilute with the aqueous buffer.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Stock Solution Preparation and Storage
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 215.03 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[4][5] |
| Stock Solution in Solvent | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3][7] | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[4] |
Experimental Protocols
Application Example: Induction of Apoptosis in Cell Culture
This protocol describes a general procedure for treating a cell line with 3,4-DCI to induce apoptosis, followed by analysis using Annexin V staining and flow cytometry.
Protocol 2: Induction and Analysis of Apoptosis
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
Part A: Cell Seeding and Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.
-
Prepare a series of dilutions of the 3,4-DCI stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). An untreated control and a vehicle control (DMSO) should be included.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of 3,4-DCI.
-
Incubate the cells for the desired treatment period (e.g., 4, 8, 12, 24 hours).
Part B: Cell Harvesting and Staining
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium.
-
-
For suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
Part C: Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Mechanism of Action and Signaling Pathway
This compound irreversibly inhibits serine proteases. A key target in the context of apoptosis is Granzyme B, a protease released by cytotoxic T lymphocytes and natural killer cells. Granzyme B, once inside a target cell, can cleave and activate effector caspases, such as caspase-3, which in turn execute the apoptotic program by cleaving various cellular substrates, ultimately leading to cell death.
Caption: Inhibition of serine proteases by 3,4-DCI blocks apoptosis.
Caption: Workflow for apoptosis analysis using 3,4-DCI.
References
- 1. Granzyme B drug discovery assay Kit - Creative BioMart [creativebiomart.net]
- 2. childrenshospital.org [childrenshospital.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 6. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with 3,4-Dichloroisocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloroisocoumarin (3,4-DCI) is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1] Its mode of action involves the serine residue in the enzyme's active site attacking the lactone ring of the isocoumarin. This leads to the opening of the ring and the formation of a stable acyl-enzyme complex, effectively inactivating the enzyme.[1] Due to its broad-spectrum activity against serine proteases, 3,4-DCI is a valuable tool in biochemical and pharmacological research for studying the roles of these enzymes in various physiological and pathological processes. This document provides detailed application notes and a comprehensive protocol for conducting in vitro enzyme inhibition assays using this compound.
Mechanism of Action
This compound acts as a suicide substrate for serine proteases. The catalytic serine residue of the protease attacks the carbonyl group of the isocoumarin ring. This initial reaction is followed by the opening of the lactone ring and the elimination of a chloride ion, which leads to the formation of a highly reactive acyl-chloride intermediate. This intermediate then rapidly acylates a nucleophilic residue within the active site, forming a stable, covalent bond and resulting in the irreversible inhibition of the enzyme.[1]
Applications
-
Target validation: Investigating the functional role of specific serine proteases in disease models.
-
Drug discovery: Serving as a reference compound in screening for novel serine protease inhibitors.
-
Enzyme characterization: Elucidating the catalytic mechanisms and active site architecture of serine proteases.
-
Apoptosis research: Inducing apoptosis and DNA fragmentation in certain cell lines, providing a tool to study programmed cell death.
Data Presentation
Inhibitory Activity of this compound against various Serine Proteases
| Enzyme | Common Abbreviation | Class | Inhibition Parameter | Value | Reference |
| Human Leukocyte Elastase | HLE | Serine Protease | kobs/[I] | 8920 M⁻¹s⁻¹ | [1] |
| Thrombin | - | Serine Protease | - | Data Not Available | - |
| Factor Xa | FXa | Serine Protease | - | Data Not Available | - |
| Streptomyces rimosus Lipase | SrLip | Serine Hydrolase | Ki | 26.6 µM | - |
| Toxoplasma gondii 2F1 invasion | - | - | IC50 | 12.5 µM | - |
Experimental Protocols
In Vitro Serine Protease Inhibition Assay using a Chromogenic Substrate
This protocol provides a general method for determining the inhibitory potential of this compound against a serine protease of interest using a chromogenic substrate.
Materials:
-
This compound (MW: 215.03 g/mol )
-
Target serine protease (e.g., Human Leukocyte Elastase, Thrombin, Factor Xa)
-
Chromogenic substrate specific for the target protease (e.g., N-Succinyl-Ala-Ala-Val-p-nitroanilide for HLE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of 3,4-DCI in DMSO.
-
Working Inhibitor Solutions: Perform serial dilutions of the 3,4-DCI stock solution in the Assay Buffer to obtain a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Enzyme Solution: Prepare a working solution of the target serine protease in the Assay Buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a working solution of the chromogenic substrate in the Assay Buffer. The concentration should be at or near the Km value for the enzyme to ensure sensitivity to inhibition.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in the specified order:
-
20 µL of Assay Buffer (for blank and enzyme control wells) or 20 µL of the appropriate working inhibitor solution.
-
160 µL of the Enzyme Solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. For irreversible inhibitors, the apparent second-order rate constant (kobs/[I]) can be determined by plotting the observed pseudo-first-order rate constant (kobs) against the inhibitor concentration.
-
Visualizations
References
Troubleshooting & Optimization
3,4-Dichloroisocoumarin stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,4-Dichloroisocoumarin (3,4-DCI) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1][2] It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol to prepare a concentrated stock solution.[1][2] These stock solutions are stable for up to 3 months when stored at -20°C. For longer-term storage, aliquoting and freezing at -80°C is advisable to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is unstable in aqueous solutions, particularly at neutral or alkaline pH. It has a reported half-life of 20 minutes at pH 7.5. This instability is due to the high reactivity of the isocoumarin ring, which is susceptible to hydrolysis. Therefore, it is crucial to prepare fresh aqueous working solutions for your experiments and use them promptly. It is not recommended to store aqueous solutions for more than one day.[2]
Q3: What factors influence the stability of this compound in aqueous solutions?
A3: The primary factors affecting the stability of 3,4-DCI in aqueous solutions are:
-
pH: The rate of hydrolysis increases with pH. The compound is more stable in acidic conditions and rapidly degrades at neutral to alkaline pH.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. It is recommended to keep aqueous solutions on ice if they are not for immediate use.
-
Buffer Composition: While specific data is limited, nucleophilic components in a buffer could potentially increase the degradation rate.
Q4: What are the degradation products of this compound in an aqueous solution?
A4: The degradation of this compound in an aqueous solution occurs via hydrolysis. This process involves the opening of the lactone (ester) ring of the isocoumarin structure, initiated by the nucleophilic attack of a water molecule. This results in the formation of a substituted homophthalic acid derivative.
Q5: Can I use this compound in cell-based assays?
A5: Yes, 3,4-DCI can be used in cell-based assays, but its stability and potential for off-target effects must be considered. Due to its short half-life in typical cell culture media (which is buffered around pH 7.4), the effective concentration of the inhibitor will decrease over time. For longer experiments, this may necessitate multiple additions of the compound. Additionally, at high concentrations or with prolonged exposure, 3,4-DCI has been reported to induce apoptosis, which may interfere with the experimental results.[3]
Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 20 mg/mL | [1][2] |
| DMF | 25 mg/mL | [1][2] |
| Ethanol | 10 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:8) | 0.1 mg/mL | [1][2] |
Table 2: Stability of this compound
| Condition | Parameter | Value | Reference(s) |
| Solid | Shelf Life | ≥ 4 years at -20°C | [1] |
| Organic Stock Solution | Shelf Life | Up to 3 months at -20°C | |
| Aqueous Solution (pH 7.5) | Half-life (t½) | 20 minutes | |
| Aqueous Solution | Recommended Storage | Do not store for more than one day | [2] |
Visualized Mechanisms and Workflows
References
Half-life of 3,4-Dichloroisocoumarin at physiological pH
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 3,4-Dichloroisocoumarin (DCI), a potent, irreversible inhibitor of serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound (DCI) at physiological pH?
A1: The half-life of DCI is approximately 20 minutes at pH 7.5.[1] This short half-life is a critical consideration for experimental design, necessitating fresh preparation of solutions and timely application to experimental systems.
Q2: How does DCI inhibit serine proteases?
A2: DCI acts as a mechanism-based inhibitor. The serine protease's active site serine residue attacks the carbonyl group of the isocoumarin ring. This leads to the opening of the lactone ring and the formation of a covalent acyl-enzyme intermediate, which is a highly reactive acyl chloride. This intermediate can then acylate another residue in the active site, leading to irreversible inhibition of the enzyme.
Q3: What are the primary applications of DCI in research?
A3: DCI is widely used as a broad-spectrum serine protease inhibitor in various experimental contexts. It is valuable for preventing proteolysis in cell lysates and tissue homogenates. Additionally, DCI has been shown to induce apoptosis in certain cell types, making it a tool for studying programmed cell death.[2][3]
Q4: Is DCI specific to serine proteases?
A4: While DCI is a potent inhibitor of a wide range of serine proteases, it does not inhibit thiol proteases or metalloproteases. However, it has been reported to inactivate other enzymes, such as glycogen phosphorylase b, through a similar mechanism of covalent modification.[4] Therefore, potential off-target effects should be considered when interpreting experimental results.
Q5: How should DCI be stored and handled?
A5: DCI is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[5] Stock solutions in organic solvents like DMSO, DMF, or ethanol can be prepared and stored at -20°C for up to 3 months. Aqueous solutions of DCI are unstable and it is not recommended to store them for more than one day.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of target serine protease.
-
Possible Cause: Degradation of DCI due to its short half-life in aqueous solutions.
-
Solution: Always prepare fresh aqueous working solutions of DCI immediately before use. When preparing a stock solution in an organic solvent, ensure it is stored properly at -20°C and minimize freeze-thaw cycles.
-
-
Possible Cause: Incorrect concentration of DCI.
-
Solution: The effective concentration of DCI typically ranges from 5-100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific enzyme and experimental conditions.
-
-
Possible Cause: Low solubility of DCI in the aqueous assay buffer.
-
Solution: DCI has low solubility in aqueous buffers. To maximize solubility, first dissolve DCI in an organic solvent such as DMF or DMSO, and then dilute it with the aqueous buffer of choice. A 1:8 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL.[5]
-
Issue 2: Observed cytotoxicity or apoptosis is not the intended outcome of the experiment.
-
Possible Cause: DCI can induce apoptosis in cell lines with high levels of protease activity.[2][3] The formation of acyl-enzyme intermediates may trigger downstream apoptotic pathways.[2][3]
-
Solution: If the goal is solely to inhibit extracellular or lysate protease activity without inducing apoptosis, consider reducing the incubation time with DCI. Alternatively, for cell-based assays, using a cell-impermeable serine protease inhibitor might be a suitable alternative.
-
Issue 3: Precipitation of DCI in the experimental medium.
-
Possible Cause: Exceeding the solubility limit of DCI in the aqueous medium.
-
Solution: Ensure that the final concentration of the organic solvent used to dissolve DCI is compatible with your experimental system and does not exceed a level that causes precipitation. It is recommended to visually inspect the solution for any precipitate after adding DCI.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Half-life | ~20 minutes (at pH 7.5) | [1] |
| Molecular Weight | 215.03 g/mol | [5] |
| Effective Concentration | 5 - 100 µM | |
| Storage (Solid) | -20°C (≥ 4 years) | [5] |
| Storage (Stock Solution) | -20°C (up to 3 months) | |
| Solubility (DMF) | ~25 mg/mL | [5] |
| Solubility (DMSO) | ~20 mg/mL | [5] |
| Solubility (Ethanol) | ~10 mg/mL | [5] |
| Solubility (1:8 DMF:PBS, pH 7.2) | ~0.1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Determination of the Half-life of DCI in Physiological Buffer
Objective: To experimentally determine the stability of DCI in an aqueous buffer at physiological pH.
Materials:
-
This compound (DCI)
-
Anhydrous DMSO
-
Physiological buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
A specific serine protease (e.g., Trypsin, Chymotrypsin)
-
A fluorogenic substrate for the chosen serine protease
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of DCI in anhydrous DMSO.
-
Prepare a working solution of the serine protease in the physiological buffer.
-
Prepare a working solution of the fluorogenic substrate in the physiological buffer.
-
To determine the half-life, add the DCI stock solution to the physiological buffer to achieve the desired final concentration (e.g., 100 µM).
-
At various time points (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), take an aliquot of the DCI-buffer mixture.
-
In a 96-well plate, mix the aliquot of the DCI-buffer mixture with the serine protease solution and incubate for a fixed time (e.g., 15 minutes) to allow for inhibition.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence kinetics over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate hydrolysis is proportional to the remaining active DCI at each time point.
-
Plot the natural logarithm of the remaining DCI activity against time. The half-life can be calculated from the slope of the linear regression (t1/2 = -0.693 / slope).
Protocol 2: Serine Protease Inhibition Assay
Objective: To measure the inhibitory effect of DCI on a specific serine protease.
Materials:
-
This compound (DCI)
-
Anhydrous DMSO
-
Assay Buffer (specific to the protease being studied)
-
Serine Protease of interest
-
Fluorogenic or chromogenic substrate for the protease
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of DCI in anhydrous DMSO.
-
Perform serial dilutions of the DCI stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the serine protease solution to each well.
-
Add the different concentrations of the DCI working solutions to the wells containing the protease. Include a control well with no inhibitor.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the absorbance or fluorescence at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each DCI concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the DCI concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of irreversible inhibition of serine proteases by this compound (DCI).
Caption: Proposed pathway for DCI-induced apoptosis in cells with high protease activity.
Caption: Experimental workflow for determining the half-life of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing 3,4-Dichloroisocoumarin Concentration for Cell Viability Experiments
Welcome to the technical support center for the use of 3,4-Dichloroisocoumarin (DCI) in cell viability and drug discovery applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DCI)?
A1: this compound is a potent, irreversible inhibitor of serine proteases.[1][2][3][4] It functions as a mechanism-based inhibitor, where the isocoumarin ring is opened by the serine protease, leading to the formation of a reactive acyl chloride moiety that covalently modifies a residue in the active site of the enzyme, thereby inactivating it.[1][5] This inhibition of serine proteases can disrupt various cellular processes and induce apoptosis, particularly in cells with high protease activity.[6]
Q2: What is a typical effective concentration range for DCI in cell culture experiments?
A2: The effective concentration of DCI can vary significantly depending on the cell type and the specific experimental goals. However, a general starting range to consider is 5-100 µM.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How stable is DCI in cell culture medium?
A3: DCI has a half-life of approximately 20 minutes at a pH of 7.5.[2][4] Therefore, for longer incubation periods, the effective concentration of DCI will decrease over time. This should be taken into consideration when designing experiments. Stock solutions of DCI are stable for up to 3 months when stored at -20°C.
Q4: In which solvents can I dissolve DCI?
A4: DCI is soluble in dimethylformamide (DMF) at 25 mg/ml, dimethyl sulfoxide (DMSO) at 20 mg/ml, and ethanol at 10 mg/ml.[3] When preparing stock solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Reported IC50 Values of this compound
The following table summarizes a reported IC50 value for DCI in a human cell line. Researchers should note that IC50 values are highly dependent on the cell line, assay method, and experimental conditions. This information should be used as a reference point for designing dose-response studies.
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HFF | Human Foreskin Fibroblast | Not Specified | 12.5 | [7] |
Note: Further research is required to obtain a comprehensive list of IC50 values across a wider range of cancer cell lines.
Experimental Protocols
Determining Optimal DCI Concentration using an MTT Assay
This protocol outlines a method for determining the optimal concentration of DCI for your cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
This compound (DCI)
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
DCI Treatment:
-
Prepare a stock solution of DCI in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the DCI stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DCI. Include vehicle control wells (medium with the same final concentration of DMSO as the DCI-treated wells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DCI concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the DCI concentration to generate a dose-response curve and determine the IC50 value (the concentration of DCI that inhibits cell viability by 50%).
-
Measuring Serine Protease Activity in Cell Lysates
This protocol provides a general method for measuring total serine protease activity in cell lysates using a fluorogenic substrate. This can be useful for correlating the cytotoxic effect of DCI with the endogenous protease activity of your cell line.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors except serine protease inhibitors)
-
Fluorogenic serine protease substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission wavelengths specific to the chosen substrate)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Lysate Preparation:
-
Culture your cells to the desired confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Protease Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration in the assay buffer.
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
Prepare a solution of the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence over time for each sample. This rate is proportional to the serine protease activity.
-
Normalize the activity to the amount of protein in each lysate to compare protease activity between different cell lines.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before and during plating.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be consistent with the tip placement in the well.
-
Issue 2: No significant decrease in cell viability even at high DCI concentrations.
-
Possible Cause: Low endogenous serine protease activity in the cell line.
-
Solution: Measure the serine protease activity of your cell line using the protocol provided above. DCI's cytotoxic effect is often dependent on high levels of cellular protease activity.[6] Consider using a different cell line known to have high serine protease activity.
-
-
Possible Cause: DCI degradation.
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time with DCI (e.g., to 48 or 72 hours) to allow for the compound to exert its effects.
-
Issue 3: Unexpectedly high cytotoxicity at low DCI concentrations.
-
Possible Cause: High sensitivity of the cell line to DCI.
-
Solution: Perform a broader dose-response curve with lower concentrations of DCI to accurately determine the IC50.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent toxicity control to confirm.
-
-
Possible Cause: Off-target effects of DCI.
-
Solution: While DCI is a serine protease inhibitor, off-target effects can occur at high concentrations. Correlate cell viability data with serine protease activity to confirm the on-target effect.
-
Visualizations
Caption: Experimental workflow for determining the optimal DCI concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound serineproteaseinhibitor 51050-59-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: 3,4-Dichloroisocoumarin (DCI) Induced Apoptosis at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-Dichloroisocoumarin (DCI) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which high concentrations of this compound (DCI) induce apoptosis?
A1: At high concentrations, this compound (DCI), a potent, irreversible serine protease inhibitor, induces apoptosis primarily in cells exhibiting high levels of endogenous protease activity.[1] The proposed mechanism involves the formation of stable, toxic acyl-enzyme intermediates between DCI and cellular serine proteases. These intermediates are thought to trigger a downstream cascade leading to the activation of endogenous endonucleases, which in turn results in the characteristic oligonucleosomal DNA fragmentation observed in apoptosis.[1]
Q2: In which cell types is DCI-induced apoptosis most prominent?
A2: DCI-induced apoptosis is most pronounced in cell lines with high intrinsic protease activity. Examples of such susceptible cell lines include Lymphokine-Activated Killer (LAK) cells, NK-92, CTLL-2, L929, and 3T3 cells.[1] Conversely, cell lines with low protease activity, such as unstimulated human peripheral blood mononuclear (PBMN) cells and YAC-1 cells, are less susceptible to DCI-induced apoptosis.[1]
Q3: What is the typical timeframe for observing apoptosis after DCI treatment?
A3: The induction of apoptosis by DCI is a relatively rapid process. DNA fragmentation, a key hallmark of apoptosis, can typically be observed within 4 to 6 hours of treatment in susceptible cell lines.[1]
Q4: Does DCI-induced apoptosis involve the classical caspase cascade?
A4: While the primary described mechanism involves the activation of endonucleases by toxic acyl-enzyme intermediates, the involvement of the classical caspase cascade is likely. The activation of endonucleases is often a downstream event of caspase activation. It is plausible that the cellular stress induced by the accumulation of toxic intermediates triggers the intrinsic apoptotic pathway, leading to the activation of initiator and effector caspases.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving DCI-induced apoptosis.
Issue 1: No or low levels of apoptosis observed after DCI treatment.
| Possible Cause | Troubleshooting Step |
| Low endogenous protease activity in the cell line. | Select a cell line known to have high serine protease activity (e.g., LAK, NK-92, CTLL-2, L929, 3T3).[1] |
| Insufficient DCI concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from 5 µM to 100 µM. |
| Inadequate incubation time. | Ensure an incubation period of at least 4-6 hours, as this is the timeframe in which DNA fragmentation is typically observed.[1] A time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended. |
| DCI instability. | DCI has a half-life of approximately 20 minutes at pH 7.5. Prepare fresh DCI solutions for each experiment and add it to the cell culture medium immediately. |
| Presence of protease inhibitors in the culture medium. | Ensure that the cell culture medium is free of any additional serine protease inhibitors that could compete with DCI. |
Issue 2: High background apoptosis in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including untreated controls. |
| Cell culture stress. | Maintain optimal cell culture conditions (e.g., confluency, media freshness, incubator conditions) to minimize baseline apoptosis. |
| Contamination. | Check for microbial contamination in the cell culture, which can induce apoptosis. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culture. |
| Inconsistent DCI preparation. | Prepare a fresh stock solution of DCI for each set of experiments and ensure accurate dilution. |
| Variations in cell density. | Seed cells at a consistent density for all experiments, as cell-cell contact can influence apoptosis susceptibility. |
Data Presentation
Table 1: Representative Dose-Dependent Effect of this compound on Apoptosis Markers in a Susceptible Cell Line (e.g., NK-92)
| DCI Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Relative Caspase-3 Activity (Fold Change) | DNA Fragmentation (Agarose Gel Electrophoresis) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 1.0 | No laddering |
| 10 | 15.8 ± 2.5 | 2.3 ± 0.4 | Faint laddering |
| 25 | 38.6 ± 4.2 | 4.8 ± 0.7 | Clear laddering |
| 50 | 65.3 ± 5.9 | 7.1 ± 1.2 | Prominent laddering |
| 100 | 82.1 ± 6.7 | 8.5 ± 1.5 | Strong laddering |
| Data are representative and should be determined empirically for each cell line and experimental condition. Values are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cells (e.g., NK-92) in a suitable culture plate at a density that will allow for optimal growth during the experiment. Allow cells to adhere and stabilize overnight.
-
DCI Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free culture medium.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of DCI. Include a vehicle control (medium with the same concentration of DMSO as the highest DCI concentration).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 4-6 hours).
-
Harvesting: After incubation, collect both the floating and adherent cells for downstream analysis of apoptosis.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Following DCI treatment, harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After DCI treatment, lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cellular debris.
-
Reaction Setup: In a 96-well plate, add 50 µL of the cell lysate to each well.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Proposed signaling pathway of DCI-induced apoptosis.
Caption: Experimental workflow for analyzing DCI-induced apoptosis.
References
Solubility issues of 3,4-Dichloroisocoumarin in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichloroisocoumarin (3,4-DCI). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly concerning its solubility in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (3,4-DCI) is a potent, irreversible inhibitor of serine proteases.[1] It functions as a mechanism-based inhibitor, where the serine protease's enzymatic activity opens the isocoumarin ring, leading to the formation of a reactive acyl-enzyme intermediate. This intermediate then irreversibly acylates a catalytic histidine residue in the active site, leading to the inactivation of the enzyme. This specificity makes it a valuable tool for studying the roles of serine proteases in various biological processes. It has also been shown to induce apoptosis in some cell lines.[2]
Q2: I'm having trouble dissolving this compound in my aqueous biological buffer. What is the recommended procedure?
3,4-DCI has very low solubility in aqueous buffers alone. The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the final aqueous buffer.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
Experimental Protocol: Preparation of a Working Solution of 3,4-DCI
-
Prepare a Concentrated Stock Solution: Weigh out the desired amount of 3,4-DCI powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the powder is completely dissolved. Sonication can aid in dissolution.[3]
-
Serial Dilution (if necessary): If you need to make a series of dilutions, it is best to perform these dilutions in the organic solvent first.[4]
-
Dilution into Aqueous Buffer: Just before use, dilute the organic stock solution into your final aqueous biological buffer to the desired working concentration. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your experimental setup as low as possible (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
For example, to prepare a 100 µM working solution from a 10 mM DMSO stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of your biological buffer).
Troubleshooting Guides
Problem 1: My this compound precipitates out of solution when I dilute my stock into my aqueous buffer.
This is a common issue due to the low aqueous solubility of 3,4-DCI.
Possible Causes and Solutions:
-
Final Concentration is Too High: The working concentration of 3,4-DCI in the aqueous buffer may be exceeding its solubility limit.
-
Solution: Try lowering the final working concentration. For a 1:8 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL.[1]
-
-
Inadequate Mixing During Dilution: Adding the organic stock solution to the aqueous buffer without sufficient mixing can lead to localized high concentrations and precipitation.
-
Solution: Add the stock solution dropwise to the buffer while vigorously vortexing or stirring.
-
-
Buffer Composition: Certain buffer components can affect the solubility of small molecules.
-
Solution: If using a phosphate-buffered saline (PBS), ensure it is free of calcium and magnesium ions, as these can sometimes contribute to the precipitation of compounds. If precipitation persists, consider trying a different buffer system like Tris or HEPES.
-
-
Temperature: Changes in temperature can affect solubility.
-
Solution: Ensure your buffer is at the experimental temperature before adding the 3,4-DCI stock solution.
-
Problem 2: I am not observing the expected inhibition of my serine protease.
Several factors could contribute to a lack of inhibitory activity.
Possible Causes and Solutions:
-
Degradation of 3,4-DCI: Aqueous solutions of 3,4-DCI are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] Stock solutions in anhydrous DMSO or DMF are more stable when stored at -20°C or -80°C.
-
Buffer pH: The stability and reactivity of 3,4-DCI can be pH-dependent. At a pH of 7.5, it has a half-life of approximately 20 minutes.
-
Solution: Ensure your buffer pH is within the optimal range for your assay and consider the stability of 3,4-DCI at that pH.
-
-
Presence of Nucleophiles in the Buffer: Buffers containing primary amines, such as Tris, can potentially react with the electrophilic 3,4-DCI, reducing its effective concentration.
-
Solution: If you suspect buffer interference, consider using a non-nucleophilic buffer like HEPES.
-
-
Incorrect Inhibitor Concentration: The effective concentration of 3,4-DCI can range from 5-100 µM.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific enzyme and assay conditions.
-
-
Irreversible Inhibition Kinetics: As an irreversible inhibitor, the extent of inhibition is time-dependent.
-
Solution: Ensure you are pre-incubating the enzyme with 3,4-DCI for a sufficient amount of time before adding the substrate to allow for the covalent modification to occur.
-
Problem 3: I am observing off-target effects or cellular toxicity in my cell-based assays.
Possible Causes and Solutions:
-
High Concentration of Organic Solvent: The final concentration of DMSO or DMF in your cell culture medium may be too high, leading to solvent-induced toxicity.
-
Solution: Keep the final solvent concentration below 0.1% (v/v) and always include a vehicle control.
-
-
Inherent Cytotoxicity of 3,4-DCI: 3,4-DCI can induce apoptosis in some cell lines, particularly at higher concentrations or with prolonged exposure.[2]
-
Solution: Determine the optimal concentration and incubation time for your specific cell line through a dose-response and time-course experiment to minimize off-target toxicity while still achieving the desired protease inhibition.
-
-
Reaction with Media Components: Components in complex cell culture media could potentially interact with and degrade 3,4-DCI.
-
Solution: Prepare the final dilution of 3,4-DCI in the cell culture medium immediately before adding it to the cells.
-
Data and Protocols
Solubility Data
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Ethyl Acetate | 49.00-51.00 mg/mL | |
| 1:8 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol for a Serine Protease Inhibition Assay
-
Prepare Reagents:
-
Serine protease stock solution.
-
This compound stock solution in DMSO or DMF (e.g., 10 mM).
-
Assay buffer (e.g., HEPES or Tris buffer at the desired pH).
-
Substrate stock solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microplate well, add the assay buffer.
-
Add the desired volume of the 3,4-DCI stock solution to achieve the final working concentration.
-
Add the serine protease to the well.
-
Incubate for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for irreversible inhibition.
-
-
Initiate Reaction:
-
Add the substrate to the well to start the enzymatic reaction.
-
-
Measure Activity:
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
-
Controls:
-
Positive Control: Enzyme and substrate without the inhibitor.
-
Negative Control: Substrate in buffer without the enzyme.
-
Vehicle Control: Enzyme, substrate, and the same final concentration of the organic solvent used to dissolve 3,4-DCI.
-
Visualizations
Caption: Workflow for the preparation of a this compound working solution.
Caption: Simplified signaling pathway of serine protease inhibition by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4 Dichloroisocoumarin | Cysteine/Serine Protease | TargetMol [targetmol.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Minimizing Non-specific Binding of 3,4-Dichloroisocoumarin (DCI)
Welcome to the technical support center for 3,4-Dichloroisocoumarin (DCI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of DCI in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCI) and how does it work?
This compound is a potent, mechanism-based, and irreversible inhibitor of serine proteases.[1] Its mechanism of action involves the serine protease's active site attacking the isocoumarin ring, which leads to the opening of the ring and subsequent acylation of the serine residue in the active site. This covalent modification results in the inactivation of the enzyme.[2][3][4]
Q2: What are the primary challenges when working with DCI?
The main challenge with DCI is its broad specificity. It is known to inhibit a wide range of serine proteases, including but not limited to human leukocyte elastase, thrombin, plasmin, Factor Xa, and Factor XIIa.[5][6] This lack of specificity can lead to off-target effects, making it difficult to attribute an observed biological effect to the inhibition of a single, specific protease. Furthermore, DCI has been shown to inactivate other enzymes, such as glycogen phosphorylase b, which is not a protease.[7]
Q3: What is non-specific binding in the context of DCI?
Non-specific binding of DCI can refer to two phenomena:
-
Off-target covalent modification: DCI can covalently modify and inhibit proteins other than the intended target protease.
-
Non-covalent binding: DCI, being a small organic molecule, can non-specifically adsorb to surfaces of experimental vessels (e.g., microplates, tubes) or interact non-covalently with other proteins in a complex biological sample, which can reduce its effective concentration and potentially lead to misleading results.
Q4: How can I control for the non-specific effects of DCI in my experiments?
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DCI.
| Problem | Potential Cause | Recommended Solution |
| High background signal or inhibition in control assays | Non-specific binding of DCI to assay components or off-target enzyme inhibition. | 1. Incorporate Blocking Agents: Add blocking agents like Bovine Serum Albumin (BSA) or casein to your assay buffer to saturate non-specific binding sites on surfaces and other proteins. Start with a concentration of 0.1-1% w/v and optimize. 2. Include Detergents: Use low concentrations of non-ionic detergents such as Tween-20 or Triton X-100 (typically 0.01-0.1%) in your buffers to reduce hydrophobic interactions and prevent aggregation. 3. Optimize DCI Concentration: Use the lowest concentration of DCI that effectively inhibits your target protease. Titrate DCI to determine the optimal concentration range. |
| Inconsistent results between experiments | Variability in experimental conditions affecting non-specific binding. | 1. Standardize Incubation Times: Due to its covalent nature, the extent of inhibition by DCI is time-dependent. Ensure consistent pre-incubation times of DCI with your sample in all experiments. 2. Control Temperature: Perform all incubation steps at a consistent temperature, as temperature can affect reaction rates and binding kinetics. 3. Thorough Washing Steps: In assays involving immobilized components (e.g., ELISA, western blotting), increase the number and duration of washing steps to remove unbound DCI. |
| Observed effect may not be due to target inhibition | DCI is inhibiting multiple off-target proteins, leading to the observed phenotype. | 1. Use a Specificity Control: If possible, use a more specific inhibitor for your target protease in parallel to confirm that the observed effect is consistent. 2. Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR) to reduce the expression of your target protease. If the effect of DCI is diminished in the knockdown/knockout cells, it provides strong evidence for on-target activity. 3. Activity-Based Protein Profiling (ABPP): This technique can be used to identify the full spectrum of proteins that are covalently modified by DCI in a complex biological sample, providing a direct assessment of its selectivity.[8][9][10][11][12] |
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound against various enzymes. Note that for irreversible inhibitors, the second-order rate constant (kobs/[I] or k_inact/K_i) is a more accurate measure of inhibitory potency than IC50 or Ki.
| Enzyme | Organism | Inhibition Parameter | Value | Reference |
| Human Leukocyte Elastase | Human | kobs/[I] | 8920 M⁻¹s⁻¹ | [1] |
| Complement Factor D | Human | kobs/[I] | 40 M⁻¹s⁻¹ | [13] |
| Complement C1r | Human | kobs/[I] | 190 M⁻¹s⁻¹ | [13] |
| Complement C1s | Human | kobs/[I] | 110 M⁻¹s⁻¹ | [13] |
| SrLip (Lipase) | Streptomyces rimosus | Ki | 26.6 µM | [4] |
| HFF (Human Foreskin Fibroblasts) | Human | IC50 | 12.5 µM | [3] |
Experimental Protocols
Protocol 1: Minimizing Non-specific Binding in a Cell Lysate Protease Activity Assay
This protocol provides a general framework for using DCI in a cell lysate while minimizing non-specific binding.
1. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
DCI Stock Solution: 100 mM DCI in DMSO. Store at -20°C.
-
Protease Substrate: Fluorogenic or chromogenic substrate specific for the target protease.
2. Procedure:
-
Cell Lysis: Lyse cells in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Pre-incubation with DCI:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in Assay Buffer.
-
Prepare serial dilutions of DCI in Assay Buffer.
-
In a microplate, add the diluted cell lysate and the DCI dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate for 30 minutes at room temperature to allow for covalent modification.
-
-
Protease Activity Measurement:
-
Add the protease substrate to all wells to initiate the reaction.
-
Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Plot the initial reaction rates against the DCI concentration to determine the IC50 value.
-
Protocol 2: Validating On-Target Inhibition in a Cell-Based Assay
This protocol describes a workflow to validate that the cellular effects of DCI are due to the inhibition of the target protease.
1. Reagents and Materials:
-
Cells expressing the target protease.
-
Cells with reduced expression of the target protease (e.g., via siRNA or CRISPR).
-
DCI.
-
An inactive control analog of DCI (if available).
-
Reagents for the specific cellular assay (e.g., cell viability assay, reporter gene assay).
2. Procedure:
-
Cell Culture: Culture both the wild-type and target-knockdown/knockout cells under standard conditions.
-
Treatment:
-
Seed the cells in multi-well plates.
-
Treat the cells with a range of DCI concentrations.
-
Include the following controls:
-
Vehicle control (DMSO).
-
Wild-type cells treated with DCI.
-
Target-knockdown/knockout cells treated with DCI.
-
(Optional) Wild-type cells treated with an inactive DCI analog.
-
-
-
Cellular Assay: After the desired incubation period, perform the cellular assay according to the manufacturer's instructions.
-
Data Analysis:
-
Compare the dose-response curves of DCI in the wild-type and target-knockdown/knockout cells.
-
A significant rightward shift in the dose-response curve or a reduction in the maximum effect in the knockdown/knockout cells indicates that the cellular effect is at least partially dependent on the target protease.
-
If the inactive control analog shows no effect at concentrations where DCI is active, it further supports a mechanism involving covalent inhibition.
-
Visualizations
Caption: DCI inhibits the target protease and can also cause off-target effects.
References
- 1. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Activity-Based Protein Profiling in Malaria Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Substituted isocoumarins as inhibitors of complement serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3,4-Dichloroisocoumarin and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 3,4-Dichloroisocoumarin (3,4-DCI) with other widely used serine protease inhibitors. The objective is to offer a comprehensive resource for selecting the appropriate inhibitor based on mechanism of action, efficacy, stability, and experimental context.
Introduction to Serine Protease Inhibitors
Serine proteases are a large family of enzymes that play a critical role in numerous physiological processes, including digestion, blood coagulation, inflammation, and apoptosis.[1] Their activity is characterized by a nucleophilic serine residue in the active site. Dysregulation of these proteases is implicated in a variety of diseases, making them key targets for therapeutic intervention and essential tools for in vitro research.
This guide focuses on a comparative analysis of four key inhibitors:
-
This compound (3,4-DCI): A potent, mechanism-based irreversible inhibitor.
-
Phenylmethylsulfonyl Fluoride (PMSF): A classic, irreversible sulfonylating agent.
-
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A more stable and less toxic water-soluble alternative to PMSF.
-
Aprotinin: A natural polypeptide and reversible competitive inhibitor of several serine proteases.
Mechanism of Action
The mechanism by which an inhibitor inactivates its target protease is a critical factor in its application. 3,4-DCI, PMSF, and AEBSF are all irreversible inhibitors that form a stable covalent bond with the active site serine. In contrast, Aprotinin is a reversible inhibitor.
This compound (3,4-DCI): 3,4-DCI is a "suicide" or mechanism-based inhibitor. The serine protease's own catalytic activity opens the isocoumarin ring, which then rapidly acylates the active site serine, leading to irreversible inactivation.[2]
PMSF and AEBSF: Both are sulfonyl fluorides that react with the hydroxyl group of the active site serine to form a stable sulfonyl-enzyme derivative.[3] This covalent modification permanently blocks the enzyme's catalytic function.
Aprotinin: As a polypeptide inhibitor, Aprotinin acts as a competitive substrate analog. It binds tightly to the active site of the protease, forming an inactive complex and preventing the enzyme from binding to its natural substrates.
Figure 1. General mechanism for irreversible serine protease inhibitors.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is typically quantified by its IC50 value (the concentration required to inhibit 50% of enzyme activity) or its inhibition constant (Ki). For irreversible inhibitors, the rate of inactivation (kobs/[I] or kinact/KI) is also a key parameter. The following table summarizes available data for the inhibition of common serine proteases.
| Inhibitor | Target Protease | IC50 | kobs/[I] (M⁻¹s⁻¹) | Reference(s) |
| 3,4-DCI | Human Leukocyte Elastase | - | 8920 | |
| Chymotrypsin | - | 1700 | ||
| Cathepsin G | - | 4300 | ||
| AEBSF | Trypsin | 80 µM | - | |
| Chymotrypsin | 36 µM | - | ||
| Plasmin | 150 µM | - | ||
| Thrombin | 6 µM | - | ||
| Kallikrein | 5 µM | - | ||
| PMSF | Neutrophil Elastase | ~131 µM | - | [4] |
| Chymotrypsin | ~500 µM | - | [5] | |
| Aprotinin | Trypsin | Ki ≈ 0.06 pM | - | |
| Chymotrypsin | Ki ≈ 9 nM | - | ||
| Plasmin | Ki ≈ 1 nM | - |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions (e.g., pH, temperature, substrate concentration).
Comparison of Physicochemical and Handling Properties
The practical utility of an inhibitor in a laboratory setting depends heavily on its physical and chemical properties.
| Property | This compound (3,4-DCI) | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) | Aprotinin |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol).[2] | Limited solubility in water; typically dissolved in anhydrous ethanol, isopropanol, or DMSO.[6] | Readily soluble in water (up to 200 mg/mL).[7] | Soluble in water and aqueous buffers. |
| Stability in Aqueous Solution | Half-life of ~20 min at pH 7.5. | Unstable, with a half-life of ~30-55 minutes at neutral to alkaline pH.[6][8] | Highly stable, especially at acidic to neutral pH. Retains activity for months in refrigerated aqueous solution.[7] | Stable in solution. |
| Toxicity | Cytotoxic at high concentrations. | Highly toxic and requires careful handling in a fume hood.[9] | Considered a non-toxic alternative to PMSF.[6] | Generally non-toxic. |
| Specificity | Broad-spectrum serine protease inhibitor.[2] | Broad-spectrum serine and some cysteine protease inhibitor.[10] | Broad-spectrum serine protease inhibitor; may have off-target effects on tyrosine, lysine, and histidine residues at high concentrations.[3][9] | Specific for certain serine proteases like trypsin, chymotrypsin, and plasmin. |
Role in Signaling Pathways: Apoptosis
Serine proteases, particularly granzymes and caspases, are central to the execution of apoptosis (programmed cell death). Inhibitors can be used to study the roles of these proteases in apoptotic pathways. For instance, some serine proteases can initiate apoptosis upstream of mitochondrial events, a process that can be blocked by inhibitors like AEBSF.[11][12]
Figure 2. Simplified pathway showing an upstream role for serine proteases in apoptosis.
Experimental Protocols
Accurate determination of inhibitor potency requires standardized experimental protocols. Below is a general workflow for determining the IC50 of an irreversible serine protease inhibitor.
Protocol: Determination of IC50 for an Irreversible Serine Protease Inhibitor
1. Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin).
-
Chromogenic or fluorogenic substrate specific to the protease.
-
Inhibitor stock solutions (e.g., 3,4-DCI, AEBSF, PMSF) prepared in an appropriate solvent.
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Pre-incubation: In a 96-well plate, add a fixed concentration of the serine protease to wells containing the various inhibitor concentrations. Include control wells with no inhibitor.
-
Incubate: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the irreversible reaction between the enzyme and inhibitor to proceed.
-
Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the remaining enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 3. Experimental workflow for determining inhibitor IC50 values.
Conclusion and Recommendations
The choice of a serine protease inhibitor is highly dependent on the specific experimental goals.
-
This compound (3,4-DCI) is a highly potent, broad-spectrum inhibitor suitable for experiments where rapid and complete inactivation of serine proteases is required. However, its limited stability in aqueous solutions and potential cytotoxicity should be considered.
-
PMSF is a cost-effective, broad-spectrum inhibitor but is limited by its poor aqueous stability and high toxicity.[9] It is best suited for short-term applications where fresh solutions can be prepared and added at multiple steps.
-
AEBSF represents a significant improvement over PMSF, offering excellent aqueous stability and much lower toxicity.[7][9] This makes it the preferred choice for long-term experiments, cell culture applications, and large-scale protein purification.[13]
-
Aprotinin is ideal when a reversible, highly specific inhibition of trypsin-like proteases is needed. Its proteinaceous nature makes it unsuitable for applications where the presence of an additional protein would be confounding.
For general-purpose inhibition of serine proteases during protein extraction and purification, AEBSF is often the most practical and effective choice due to its favorable balance of stability, low toxicity, and broad-spectrum activity. For mechanistic studies requiring rapid and potent inactivation, 3,4-DCI remains a valuable tool, provided its limitations are managed.
References
- 1. The emerging role of serine proteases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. AEBSF - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. interchim.fr [interchim.fr]
- 8. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 13. mpbio.com [mpbio.com]
A Head-to-Head Comparison: Serine Protease Inhibitor Cocktail vs. 3,4-Dichloroisocoumarin
In the realm of protein research and drug development, safeguarding protein integrity from enzymatic degradation is paramount. Proteases, ubiquitous enzymes that cleave peptide bonds, are a primary concern during cell lysis and protein purification. Serine proteases, in particular, represent a major class of these enzymes. To counteract their activity, researchers typically employ either a broad-spectrum protease inhibitor cocktail or a specific inhibitor like 3,4-Dichloroisocoumarin (DCI). This guide provides an objective comparison of these two approaches, supported by available data, to aid researchers in selecting the most appropriate method for their experimental needs.
At a Glance: Key Differences
| Feature | Serine Protease Inhibitor Cocktail | This compound (DCI) |
| Specificity | Broad-spectrum; inhibits multiple classes of proteases (serine, cysteine, aspartic, metallo, etc.).[1][2][3][4] | Specific for serine proteases.[1] |
| Mechanism of Action | A mixture of reversible and irreversible inhibitors targeting different protease classes.[2][4] | Irreversible, mechanism-based inhibitor that acylates the active site serine residue.[1] |
| Primary Application | General protection of protein extracts from a wide range of endogenous proteases during cell lysis and protein purification.[2][3][5] | Targeted inhibition of serine protease activity in various experimental contexts. |
| Potential for Off-Target Effects | Components can have off-target effects; for example, EDTA chelates divalent cations, which can impact certain proteins and chromatography methods.[5][6] | Can inactivate other enzymes like glycogen phosphorylase b and may induce apoptosis and DNA fragmentation in cells with high protease activity.[7][8] |
In-Depth Analysis
Serine Protease Inhibitor Cocktails: The Broad Shield
Protease inhibitor cocktails are formulated as a multi-component solution to provide comprehensive protection against a wide array of proteases that are released upon cell lysis.[2][3] This broad-spectrum approach is the go-to choice for routine protein extraction from various sources, including mammalian cells, tissues, plants, and bacteria.[9]
Common Components and Their Targets:
| Inhibitor | Target Protease Class | Mechanism |
| AEBSF (Pefabloc SC) | Serine | Irreversible[2][4] |
| Aprotinin | Serine | Reversible[4] |
| Bestatin | Aminopeptidases | Reversible[4] |
| E-64 | Cysteine | Irreversible[4] |
| Leupeptin | Serine and Cysteine | Reversible[4] |
| Pepstatin A | Aspartic | Reversible[4] |
| EDTA | Metalloproteases | Reversible (Chelating Agent)[2] |
The primary advantage of a cocktail is its convenience and the assurance of broad protection without needing to identify the specific proteases present in the sample.[3] However, the inclusion of multiple inhibitors increases the potential for off-target effects. For instance, EDTA, a common component that inhibits metalloproteases, can interfere with downstream applications like immobilized metal affinity chromatography (IMAC) for purifying histidine-tagged proteins.[10]
This compound (DCI): The Sharpshooter
This compound is a potent, mechanism-based inhibitor that specifically and irreversibly targets serine proteases.[1] Its mode of action involves the acylation of the active site serine residue, leading to the inactivation of the enzyme.[1]
DCI is a valuable tool when the primary threat to the protein of interest is known to be serine proteases, or when the use of a broad-spectrum cocktail is undesirable due to potential interference with the experimental system. However, its specificity is not absolute. Studies have shown that DCI can inactivate other enzymes, such as glycogen phosphorylase b.[8] Furthermore, at higher concentrations and with prolonged exposure, DCI has been observed to induce apoptosis and DNA fragmentation in cell lines with high endogenous protease activity, a crucial consideration for cell-based assays.[7]
Mechanism of Action Visualized
To illustrate the distinct inhibitory mechanisms, the following diagrams were generated using Graphviz.
Caption: Broad-spectrum action of a protease inhibitor cocktail.
Caption: Mechanism-based inhibition of serine proteases by DCI.
Experimental Protocols
General Protocol for Protein Extraction with a Protease Inhibitor Cocktail
This protocol is a general guideline for extracting total protein from cultured mammalian cells.
-
Preparation of Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA buffer). Immediately before use, add the protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (typically 1:100). Keep the lysis buffer on ice.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Cell Lysis: Add the chilled lysis buffer containing the protease inhibitor cocktail to the cell culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a suitable assay (e.g., BCA assay). Aliquot the protein extract and store at -80°C.
Hypothetical Protocol for Comparing the Efficacy of a Protease Inhibitor Cocktail and DCI
In the absence of direct comparative studies in the literature, the following protocol outlines an experiment to compare the efficacy of a serine protease inhibitor cocktail and DCI in preventing protein degradation.
-
Experimental Groups: Prepare three sets of cell cultures.
-
Group A: No inhibitor control.
-
Group B: Protease inhibitor cocktail (at the recommended concentration).
-
Group C: this compound (at an effective concentration, e.g., 100 µM).
-
-
Protein Extraction: Perform protein extraction as described in the general protocol above, adding the respective inhibitors to the lysis buffer for Groups B and C.
-
Protein Yield Quantification: Measure the total protein concentration in the lysates from all three groups.
-
Western Blot Analysis:
-
Load equal amounts of total protein from each group onto an SDS-PAGE gel.
-
Perform Western blotting for a protein of interest that is known to be susceptible to degradation.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Compare the total protein yields between the three groups.
-
Visually inspect the Western blot for the integrity of the target protein band. The presence of lower molecular weight bands in the no-inhibitor control would indicate degradation. Compare the intensity of the full-length protein band and the presence of degradation products between the cocktail- and DCI-treated samples.
-
This experiment would provide direct, quantitative data on the relative performance of the two inhibitory approaches for the specific cell type and protein of interest.
Logical Workflow for Inhibitor Selection
Caption: Decision-making workflow for choosing a protease inhibitor strategy.
Conclusion
The choice between a serine protease inhibitor cocktail and this compound depends on the specific requirements of the experiment.
-
For general protein extraction and purification , where a variety of proteases may be present, a serine protease inhibitor cocktail offers the most comprehensive and convenient protection.[2][3] Formulations without EDTA are available to mitigate interference with specific downstream applications.[10]
-
When the primary concern is serine protease activity , or when the components of a cocktail may interfere with the experimental system, This compound is a potent and specific alternative. However, researchers should be mindful of its potential off-target effects and its capacity to induce apoptosis in certain cellular contexts.[7][8]
Ultimately, for novel experimental systems or when the absolute integrity of a specific protein is critical, an empirical comparison, as outlined in the hypothetical protocol, is the most rigorous approach to determine the optimal protease inhibition strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. goldbio.com [goldbio.com]
- 4. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 5. biocompare.com [biocompare.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Specificity Profiling of 3,4-Dichloroisocoumarin Against a Panel of Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 3,4-Dichloroisocoumarin (3,4-DCI) against a panel of proteases, supported by available experimental data. 3,4-DCI is a well-established, mechanism-based irreversible inhibitor of serine proteases. Its mode of action involves the opening of the isocoumarin ring by the active site serine residue of the protease, leading to the formation of a stable acyl-enzyme complex and subsequent inactivation of the enzyme.
Inhibitory Specificity of this compound
Quantitative Inhibition Data:
| Protease | Organism/Source | Inhibition Parameter | Value |
| Human Leukocyte Elastase | Human | kobs/[I] (M⁻¹s⁻¹) | 8920 |
| Streptomyces rimosus Lipase (SrLip) | Streptomyces rimosus | Ki | 26.6 µM |
Qualitative Inhibition Data and Other Observations:
-
Broad-Spectrum Inhibition: Studies have shown that 3,4-DCI completely inhibits the activity of at least 24 different serine proteases, including key enzymes involved in coagulation such as thrombin, plasmin, Factor Xa, and Factor XIIa[1].
-
Other Inhibited Proteases: It is also known to inhibit cathepsin G, granzymes, and neutrophil elastase.
-
Non-Serine Protease Activity: 3,4-DCI has been reported to inactivate glycogen phosphorylase b through a similar mechanism of covalent modification[2].
-
Lack of Inhibition: It does not inhibit cysteine proteases like papain, aminopeptidases, or β-lactamases.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of this compound against a target serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Specific chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Prepare a series of dilutions of 3,4-DCI in the assay buffer. It is crucial to also prepare a vehicle control (solvent without the inhibitor).
-
-
Pre-incubation:
-
In a 96-well microplate, add the serine protease solution to each well.
-
Add the different concentrations of 3,4-DCI or the vehicle control to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the covalent modification to occur.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration and the control.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
For mechanism-based inhibitors like 3,4-DCI, it is also common to determine the second-order rate constant of inactivation (k_inact/K_i).
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing protease inhibition and a relevant signaling pathway affected by serine proteases.
Caption: Experimental workflow for determining protease inhibition by 3,4-DCI.
Caption: Role of serine proteases in a caspase-independent apoptosis pathway.
References
Assessing the Covalent Modification of Target Proteases by 3,4-Dichloroisocoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Dichloroisocoumarin (3,4-DCI), a well-known covalent inhibitor, with other common protease inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tools for their studies on protease function and inhibition.
Introduction to this compound (3,4-DCI)
This compound is a mechanism-based inhibitor that primarily targets serine proteases.[1][2] Its mode of action involves the serine residue in the enzyme's active site attacking the lactone ring of the isocoumarin. This event leads to the opening of the ring and the formation of a reactive acyl-enzyme intermediate, which subsequently results in the irreversible acylation and inactivation of the protease.[1][2] Due to its broad reactivity, 3,4-DCI has been widely used as a tool compound to study the roles of serine proteases in various biological processes. However, it is important to note that 3,4-DCI is not entirely specific and has been shown to inhibit other enzymes, such as glycogen phosphorylase b, and can induce apoptosis in certain cell lines.[3][4]
Comparative Analysis of Protease Inhibitors
To provide a clear comparison, the following tables summarize the inhibitory potency of 3,4-DCI and other selected covalent and non-covalent inhibitors against common serine proteases. The data is presented as the second-order rate constant (k_inact/K_i or k_obs/[I]) for covalent inhibitors, reflecting the efficiency of inactivation, and the inhibition constant (K_i) for non-covalent inhibitors, indicating binding affinity.
Table 1: Covalent Inhibitors - Potency against Serine Proteases
| Inhibitor | Target Protease | k_inact/K_i (M⁻¹s⁻¹) | Notes |
| This compound (3,4-DCI) | Human Leukocyte Elastase | 8920 | k_obs/[I] value.[2] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Chymotrypsin | ~247.5 | Estimated from half-time of inhibition at 1 mM.[5] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Trypsin | ~2.9 | Estimated from half-time of inhibition at 1 mM.[5] |
| Diisopropylfluorophosphate (DFP) | Chymotrypsin | Competitive Inhibition | Specific k_inact/K_i not found, acts as a competitive inhibitor.[2][6] |
Table 2: Non-Covalent Inhibitors - Potency against Serine Proteases
| Inhibitor | Target Protease | K_i (µM) |
| Benzamidine | Trypsin | 19 - 35[7][8][9][10] |
| Thrombin | 220 - 320[8][11] | |
| Leupeptin | Trypsin | 0.035[1][12] |
| Plasmin | 3.4[1] | |
| Thrombin | 2.4[13] | |
| Cathepsin B | 0.006[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of protease inhibition. Below are protocols for key experiments to characterize the covalent modification of a target protease by 3,4-DCI.
Protocol 1: Determination of k_inact and K_i for 3,4-DCI
This protocol outlines the determination of the kinetic parameters of an irreversible inhibitor using a continuous fluorogenic substrate assay.
Materials:
-
Purified target protease
-
This compound (3,4-DCI)
-
Fluorogenic substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the target protease in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of 3,4-DCI in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentration in assay buffer. The final substrate concentration should be at or below the K_m value.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of 3,4-DCI to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the target protease to each well.
-
-
Incubation and Measurement:
-
Immediately after adding the enzyme, place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic read). Record data at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence intensity versus time. The initial rate of the reaction (v_i) is the slope of the linear portion of this curve.
-
Plot the observed rate constant of inactivation (k_obs) versus the inhibitor concentration [I]. The k_obs can be determined from the progress curves at each inhibitor concentration by fitting the data to a first-order decay equation.
-
Fit the plot of k_obs versus [I] to the following equation for irreversible inhibition to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])
-
Protocol 2: Identification of 3,4-DCI Modification Site by Mass Spectrometry
This protocol describes the "bottom-up" proteomics approach to identify the specific amino acid residue modified by 3,4-DCI.
Materials:
-
Purified target protease
-
This compound (3,4-DCI)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Proteolytic enzyme (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Inhibition Reaction:
-
Incubate the target protease with an excess of 3,4-DCI to ensure complete modification. A control sample without the inhibitor should be prepared in parallel.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein by adding denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 ZipTip or a similar method to remove salts and detergents that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protease using a search engine (e.g., Mascot, Sequest).
-
Specify a variable modification corresponding to the mass of the 3,4-DCI adduct on potential reactive residues (e.g., serine).
-
The search results will identify the peptide containing the modification and pinpoint the specific modified amino acid residue.
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Mechanism of covalent modification of a serine protease by 3,4-DCI.
Caption: Experimental workflow for assessing covalent modification.
Caption: Logical relationship of different protease inhibitor types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leupeptin and chymostatin inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BENZAMIDINE (PD051080, PXXJHWLDUBFPOL-UHFFFAOYSA-N) [probes-drugs.org]
- 10. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Influence of a calcium dependent protease inhibitor on platelet activation and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3,4-Dichloroisocoumarin and Sivelestat as Serine Protease Inhibitors
In the landscape of serine protease inhibition, both 3,4-Dichloroisocoumarin (DCI) and Sivelestat stand out as significant molecules, each with distinct characteristics and applications. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in drug development.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (DCI) | Sivelestat (ONO-5046) |
| Target(s) | Broad-spectrum serine protease inhibitor | Selective neutrophil elastase inhibitor |
| Mechanism of Action | Irreversible, mechanism-based inactivation (acylation of the active site serine) | Reversible, competitive inhibition |
| Potency against Human Neutrophil Elastase | kobsd/[I] = 8920 M⁻¹s⁻¹ | IC₅₀: 19-49 nM[1]; Ki: 200 nM[2] |
| Selectivity | Inhibits a wide range of serine proteases, including thrombin, plasmin, and Factor Xa.[2] | Highly selective for neutrophil elastase; does not significantly inhibit trypsin, chymotrypsin, plasmin, or thrombin even at 100 µM.[2] |
| Clinical Application | Primarily a research tool | Used in some countries for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3] |
Delving into the Mechanisms of Action
This compound (DCI) is a mechanism-based inhibitor, also known as a suicide inhibitor. It acts as a substrate for the target serine protease. The enzymatic catalytic process opens the lactone ring of DCI, leading to the formation of a reactive acyl-enzyme intermediate. This intermediate then irreversibly acylates the active site serine residue, rendering the enzyme inactive.[4] Due to this mechanism, DCI exhibits broad-spectrum activity against a variety of serine proteases.[2]
Sivelestat , on the other hand, functions as a selective and competitive inhibitor of neutrophil elastase.[5] Its molecular structure allows it to specifically fit into the active site of neutrophil elastase, preventing the binding of natural substrates.[5] This inhibition is reversible, meaning the compound can dissociate from the enzyme. Its high selectivity is a key therapeutic advantage, as it minimizes off-target effects on other essential serine proteases.[2]
Visualizing the Mechanisms
Caption: Figure 1: Mechanisms of Serine Protease Inhibition
Experimental Protocols for Efficacy Determination
The efficacy of serine protease inhibitors is commonly determined using in vitro enzyme inhibition assays. A typical protocol for assessing the inhibition of neutrophil elastase is outlined below.
Neutrophil Elastase Inhibition Assay Protocol
Objective: To determine the inhibitory potential of a compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate for HNE (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and Sivelestat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., ~380 nm/~460 nm for the example substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in DMSO. Dilute to the final working concentration in assay buffer just before use.
-
Prepare a stock solution of HNE in a suitable buffer. Dilute to the final working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Setup:
-
In the 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): Assay buffer and HNE solution.
-
Test wells: Diluted test compound and HNE solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by HNE releases the fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
-
Caption: Figure 2: Workflow for Neutrophil Elastase Inhibition Assay
Concluding Remarks
The comparison between this compound and Sivelestat highlights a classic trade-off in drug design: broad-spectrum activity versus target selectivity.
-
This compound is a potent, irreversible inhibitor of a wide range of serine proteases. Its broad activity makes it a valuable tool for in vitro research to probe the general role of serine proteases in biological pathways. However, this lack of selectivity limits its therapeutic potential due to the high risk of off-target effects.
-
Sivelestat exemplifies a targeted therapeutic approach. Its high selectivity for neutrophil elastase makes it a much safer candidate for clinical applications, particularly in inflammatory conditions where neutrophil elastase is a key pathological mediator, such as acute lung injury. Clinical studies have shown mixed results regarding its efficacy in improving mortality rates in ARDS, though some have indicated benefits in oxygenation and reducing inflammatory markers.
For researchers, the choice between these two inhibitors depends on the experimental goal. DCI is suitable for initial, broad-based investigations of serine protease involvement, while Sivelestat is the preferred tool for studying the specific roles of neutrophil elastase and for preclinical studies aiming for therapeutic development.
References
A Head-to-Head Comparison of 3,4-Dichloroisocoumarin and Other Serine Protease Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes. Among the various classes of inhibitors, 3,4-Dichloroisocoumarin (3,4-DCI) has emerged as a potent, broad-spectrum tool for studying serine proteases. This guide provides a comprehensive comparison of 3,4-DCI with other commonly used serine protease inhibitors, supported by experimental data and detailed protocols to aid in the selection and application of these critical research agents.
This compound: A Double-Edged Sword in Serine Protease Inhibition
This compound is a mechanism-based irreversible inhibitor that targets a wide array of serine proteases. Its mechanism of action involves the acylation of the active site serine residue, leading to the inactivation of the enzyme.[1][2] This broad specificity makes it a valuable tool for general screening and exploratory studies.
Advantages of this compound:
-
Broad-Spectrum Inhibition: 3,4-DCI effectively inhibits a wide range of serine proteases, including elastase, chymotrypsin, and thrombin, making it a versatile tool for initial investigations where the specific target protease may not be known.[1][3][4]
-
High Potency: It is a highly reactive and potent inhibitor of many serine proteases.[4][5]
Disadvantages of this compound:
-
Lack of Specificity: Its broad activity can be a significant drawback when studying a specific protease, as it may inhibit other proteases present in a complex biological sample.
-
Instability: 3,4-DCI is unstable in aqueous solutions, with a reported half-life of about 20 minutes at pH 7.5, requiring fresh preparation for each experiment.
-
Off-Target Effects: 3,4-DCI has been shown to induce DNA fragmentation and apoptosis in cells, an effect that is dependent on the level of protease activity within the cells.[6] This can complicate the interpretation of results in cell-based assays. Furthermore, it can inactivate other enzymes, such as glycogen phosphorylase b, through a similar mechanism.[5]
Comparative Analysis: 3,4-DCI vs. Alternatives
To provide a clearer picture of its performance, 3,4-DCI is compared here with two other widely used serine protease inhibitors: Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
| Inhibitor | Target Proteases | Advantages | Disadvantages |
| This compound (3,4-DCI) | Broad-spectrum serine protease inhibitor | Potent, irreversible inhibition. | Unstable in aqueous solution, lacks specificity, can induce apoptosis and has off-target effects.[5][6] |
| Phenylmethylsulfonyl Fluoride (PMSF) | Trypsin, chymotrypsin, thrombin, and papain (a cysteine protease). | Inexpensive, widely used. | Highly toxic, low solubility in water, very unstable in aqueous solutions (short half-life). |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) | Trypsin, chymotrypsin, plasmin, thrombin, kallikrein. | Less toxic than PMSF, water-soluble, more stable in aqueous solution than PMSF. | Irreversible, may still have some off-target effects. |
Quantitative Comparison of Inhibitor Potency:
The potency of irreversible inhibitors is best described by the second-order rate constant, k_inact/K_i, which reflects both the binding affinity (K_i) and the rate of inactivation (k_inact). While comprehensive comparative data is not always available in a single source, the following table summarizes available information.
| Inhibitor | Target Enzyme | k_obs/[I] (M⁻¹s⁻¹) |
| This compound | Human Leukocyte Elastase | 8920[7] |
| This compound | Factor D | 40 - 190[8] |
| This compound | C1r | 40 - 190[8] |
| This compound | C1s | 40 - 190[8] |
Experimental Protocols
Detailed Methodology for Determining the Potency of an Irreversible Inhibitor (IC50 Shift Assay):
Due to their time-dependent mechanism, the IC50 value of an irreversible inhibitor will change with the incubation time. An IC50 shift assay is a common method to characterize this property.
Objective: To determine the IC50 of an irreversible inhibitor at different pre-incubation times.
Materials:
-
Serine protease of interest (e.g., elastase, chymotrypsin, thrombin)
-
Fluorogenic substrate specific for the protease
-
Irreversible inhibitor (e.g., 3,4-DCI) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the irreversible inhibitor at a high concentration in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the protease in assay buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the fluorogenic substrate in assay buffer at a concentration around its K_m value.
-
-
Pre-incubation:
-
In a 96-well plate, add a fixed volume of the protease solution to wells containing different concentrations of the inhibitor.
-
Incubate the plate for different periods (e.g., 0, 15, 30, and 60 minutes) at a constant temperature (e.g., 37°C). The "0-minute" time point involves adding the substrate immediately after the inhibitor.
-
-
Initiate Reaction:
-
After each pre-incubation time, add a fixed volume of the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Record the initial reaction rates (V_i).
-
-
Data Analysis:
-
For each pre-incubation time, plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.
-
A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent irreversible inhibition.
-
Visualizing the Impact of Serine Protease Inhibition
Mechanism of Action of this compound
The following diagram illustrates the mechanism-based inhibition of a serine protease by this compound.
Caption: Mechanism of serine protease inhibition by this compound.
Experimental Workflow for IC50 Determination of an Irreversible Inhibitor
This diagram outlines the key steps in determining the IC50 of an irreversible inhibitor.
Caption: Workflow for determining the IC50 of an irreversible inhibitor.
Serine Proteases in Apoptosis Signaling
Serine proteases play a role in the complex signaling cascades of apoptosis. Inhibition of these proteases can modulate these pathways.
Caption: Simplified overview of a serine protease-involved apoptotic pathway.
References
- 1. Structure of this compound-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of serine proteases with substituted isocoumarins: discovery of this compound, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted isocoumarins as inhibitors of complement serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,4-Dichloroisocoumarin
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dichloroisocoumarin, a potent serine protease inhibitor. Following these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust is generated. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. Due to its chlorinated nature, high-temperature incineration with a system to scrub acidic gases like hydrogen chloride is the preferred method of destruction. Under no circumstances should this chemical be disposed of down the drain.
Experimental Workflow for Disposal:
-
Segregation and Collection:
-
Carefully sweep up any solid this compound, avoiding dust formation.
-
Place the solid waste into a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a separate, clearly labeled hazardous waste bag or container.
-
For solutions of this compound, collect them in a labeled, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the sealed waste containers in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Key Experimental Data Summary
| Property | Value |
| Molecular Formula | C₉H₄Cl₂O₂ |
| Molecular Weight | 215.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. |
| Storage Temperature | 2-8°C |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
